3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide
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Overview
Description
3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with chlorosulfonic acid, followed by neutralization with a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The hydroxyl group and the pyrazole ring can be targets for oxidation and reduction reactions.
Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring.
Scientific Research Applications
3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide
- 3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-imidazol-1-ylphenyl)ethyl]benzenesulfonamide
Uniqueness
3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the pyrazole ring, makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c18-15-10-14(6-7-16(15)19)26(24,25)21-11-17(23)12-2-4-13(5-3-12)22-9-1-8-20-22/h1-10,17,21,23H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBAGNULYRJDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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